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molecular formula C11H13BrFN B1344079 1-(4-Bromo-2-fluorobenzyl)pyrrolidine CAS No. 283173-83-1

1-(4-Bromo-2-fluorobenzyl)pyrrolidine

Cat. No. B1344079
M. Wt: 258.13 g/mol
InChI Key: KQBQZZAXMJNDGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08158673B2

Procedure details

A 4-L RB flask, equipped a magnetic stirring bar was charged with pyrrolidine (363 g, 426 mL, 5.1 mol) and acetonitrile (2750 mL). The mixture was cooled with an ice bath to 10° C., then solid 4-bromo-2-fluorobenzylbromide (MATRIX, Cat. #: 1707, 375 g, 1.4 mol) was added in 6 portions, keeping temperature below 20° C. The mixture was stirred at RT for 4 h. The solvent was removed under vacuum. Then 2 L of sat. Na2CO3 aq. and 500 mL of water was added, and the mixture was extracted with DCM (3×700 mL). The extract was dried over Na2SO4 and evaporated. The resulting light yellow oil was distilled under vacuum (˜1 mm, bp. 125° C.) to give 324.5 g (90%) of the product as a colorless oil. LCMS (M+H): 258.5.
[Compound]
Name
4-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
426 mL
Type
reactant
Reaction Step Two
Quantity
2750 mL
Type
solvent
Reaction Step Two
Quantity
375 g
Type
reactant
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[Br:6][C:7]1[CH:14]=[CH:13][C:10]([CH2:11]Br)=[C:9]([F:15])[CH:8]=1>C(#N)C>[Br:6][C:7]1[CH:14]=[CH:13][C:10]([CH2:11][N:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)=[C:9]([F:15])[CH:8]=1

Inputs

Step One
Name
4-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
426 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
2750 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
375 g
Type
reactant
Smiles
BrC1=CC(=C(CBr)C=C1)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
temperature below 20° C
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
ADDITION
Type
ADDITION
Details
Then 2 L of sat. Na2CO3 aq. and 500 mL of water was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with DCM (3×700 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The resulting light yellow oil was distilled under vacuum (˜1 mm, bp. 125° C.)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=CC(=C(CN2CCCC2)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 324.5 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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